molecular formula C9H12FNO B13612860 (r)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol

(r)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol

Cat. No.: B13612860
M. Wt: 169.20 g/mol
InChI Key: XPWDGWUFLXIZEJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol is a chiral compound with the molecular formula C9H12FNO It is characterized by the presence of an amino group, a hydroxyl group, and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-fluoro-5-methylbenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-amino-2-(2-fluoro-5-methylphenyl)acetaldehyde.

    Reduction: Formation of 2-amino-2-(2-fluoro-5-methylphenyl)ethane.

    Substitution: Formation of 2-amino-2-(2-substituted-5-methylphenyl)ethan-1-ol.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding.

Medicine

In medicine, ®-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol
  • 2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol
  • 2-Amino-2-(2-iodo-5-methylphenyl)ethan-1-ol

Uniqueness

The presence of the fluorine atom in ®-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. These characteristics make it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(2R)-2-amino-2-(2-fluoro-5-methylphenyl)ethanol

InChI

InChI=1S/C9H12FNO/c1-6-2-3-8(10)7(4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1

InChI Key

XPWDGWUFLXIZEJ-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)F)[C@H](CO)N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.